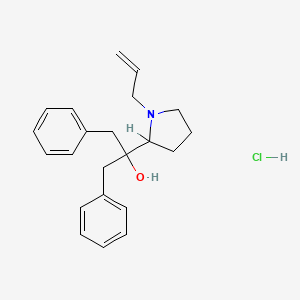
2,4(1H,3H)-Pyrimidinedione, 1-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 1-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-5-methyl- is a complex organic compound that belongs to the class of pyrimidinediones. This compound is characterized by its unique structure, which includes a pyrimidinedione core and an acridine moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-5-methyl- typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidinedione core, followed by the introduction of the acridine moiety through a series of substitution reactions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-5-methyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acridine moiety or the pyrimidinedione core.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione, 1-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-5-methyl- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-5-methyl- involves its interaction with specific molecular targets. The acridine moiety may intercalate with DNA, disrupting its function and leading to potential therapeutic effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing various biological pathways.
類似化合物との比較
Similar Compounds
2,4(1H,3H)-Pyrimidinedione derivatives: Compounds with similar pyrimidinedione cores but different substituents.
Acridine derivatives: Compounds with acridine moieties but different functional groups.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-5-methyl- is unique due to its specific combination of a pyrimidinedione core and an acridine moiety
特性
CAS番号 |
79953-25-6 |
|---|---|
分子式 |
C22H21ClN4O3 |
分子量 |
424.9 g/mol |
IUPAC名 |
1-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C22H21ClN4O3/c1-13-12-27(22(29)26-21(13)28)9-3-8-24-20-16-6-4-14(23)10-19(16)25-18-7-5-15(30-2)11-17(18)20/h4-7,10-12H,3,8-9H2,1-2H3,(H,24,25)(H,26,28,29) |
InChIキー |
MABQDEGHPHLVLD-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=O)NC1=O)CCCNC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


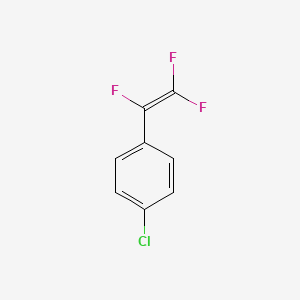
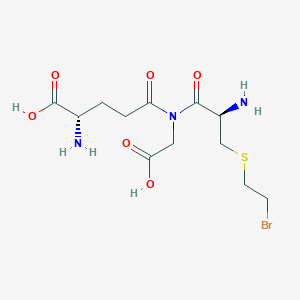
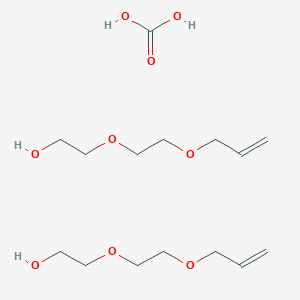
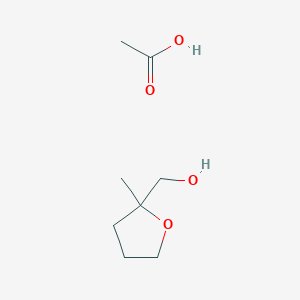
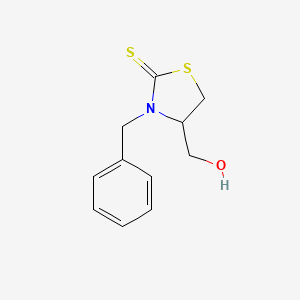
![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)
![Benzyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate](/img/structure/B14421796.png)
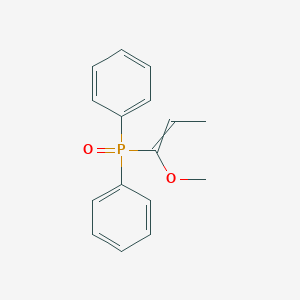

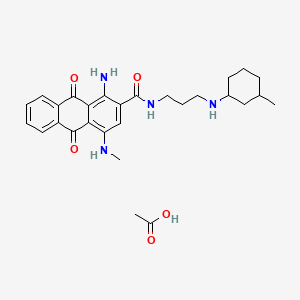


![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B14421853.png)
